3,3-Difluoro-1-methyl-piperidin-4-amine;dihydrochloride
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Overview
Description
3,3-Difluoro-1-methyl-piperidin-4-amine;dihydrochloride is a chemical compound with the molecular formula C6H12F2N2.2ClH and a molecular weight of 223.09 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. The presence of fluorine atoms in the structure imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-methyl-piperidin-4-amine;dihydrochloride typically involves the fluorination of a piperidine derivative. One common method includes the reaction of 1-methylpiperidin-4-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-methyl-piperidin-4-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are conducted in dry solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions are performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
3,3-Difluoro-1-methyl-piperidin-4-amine;dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-methyl-piperidin-4-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one: Another fluorinated piperidine derivative with similar chemical properties.
3-Fluoro-1-methylpiperidin-4-amine: A related compound with a single fluorine atom, used in similar research applications.
Uniqueness
3,3-Difluoro-1-methyl-piperidin-4-amine;dihydrochloride is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying fluorine’s effects in medicinal chemistry .
Properties
Molecular Formula |
C6H14Cl2F2N2 |
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Molecular Weight |
223.09 g/mol |
IUPAC Name |
3,3-difluoro-1-methylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C6H12F2N2.2ClH/c1-10-3-2-5(9)6(7,8)4-10;;/h5H,2-4,9H2,1H3;2*1H |
InChI Key |
IYJRUHHMTXAKRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(C1)(F)F)N.Cl.Cl |
Origin of Product |
United States |
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